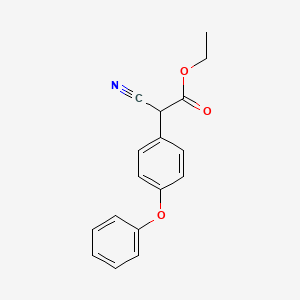

Ethyl 2-cyano-2-(4-phenoxyphenyl)acetate

Description

Ethyl 2-cyano-2-(4-phenoxyphenyl)acetate is an ester derivative featuring a cyano group and a 4-phenoxyphenyl substituent at the α-carbon. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as a precursor for heterocycles, pharmaceuticals, and coupling reagents. Its synthesis typically involves alkylation of phenoxyphenol derivatives with ethyl cyanoacetate under basic conditions, followed by purification .

Properties

Molecular Formula |

C17H15NO3 |

|---|---|

Molecular Weight |

281.30 g/mol |

IUPAC Name |

ethyl 2-cyano-2-(4-phenoxyphenyl)acetate |

InChI |

InChI=1S/C17H15NO3/c1-2-20-17(19)16(12-18)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-11,16H,2H2,1H3 |

InChI Key |

IELLDNXJNFHROA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=C(C=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-2-(4-phenoxyphenyl)acetate typically involves the reaction of 4-phenoxyphenylacetic acid with ethyl cyanoacetate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-2-(4-phenoxyphenyl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-2-(4-phenoxyphenyl)acetate has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

Ethyl 2-cyano-2-(4-phenoxyphenyl)acetate can be compared to other similar compounds, such as Ethyl cyanoacetate and 4-phenoxyphenylacetic acid. While these compounds share structural similarities, this compound is unique in its combination of functional groups, which contributes to its distinct reactivity and applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 2-cyano-2-(4-methoxyphenyl)acetate (CAS 15032-40-3)

- Structural Difference: The phenoxy group is replaced by a methoxy group.

- Impact: The methoxy group is electron-donating via resonance, increasing electron density on the aromatic ring compared to the phenoxy group. This alters reactivity in electrophilic substitutions and may reduce hydrolysis stability of the ester .

- Synthesis: Similar alkylation strategies are used, but starting with 4-methoxyphenol.

Ethyl 2-(4-cyanophenyl)acetate (CAS 1528-41-2)

- Structural Difference: The cyano group is directly attached to the phenyl ring instead of the α-carbon.

- Impact: Lacks the α-cyano group, reducing its utility in Knoevenagel condensations. The electron-withdrawing cyano on the ring enhances acidity of the α-hydrogen but limits steric bulk .

Variations in the Ester and Cyano Groups

Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS 444807-47-0)

- Structural Differences : Methyl ester instead of ethyl; α-methyl group adds steric hindrance.

- Impact: Reduced solubility in polar solvents compared to the ethyl ester. The methylpropanoate backbone may hinder nucleophilic attacks at the α-carbon .

Ethyl 2-cyano-2-(4-(perfluorohexyl)phenyl)acetate

- Structural Difference : Incorporates a perfluorohexyl chain on the phenyl ring.

- Applications may include fluorinated material synthesis .

Heterocyclic and Functionalized Derivatives

(Z)-Ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate

- Structural Difference : Contains a thiazole ring fused to the α-carbon.

- Impact: The thiazole moiety enables conjugation, altering UV-Vis absorption and bioactivity.

Ethyl 2-(2-oxido-2-(4-phenoxyphenyl)-1,2-azaphosphine-1-yl)acetate

Coupling Reagent Derivatives

Ethyl 2-cyano-2-(tosyloxyimino)acetate (TsOXY)

- Structural Difference: Tosyloxyimino group replaces the phenoxyphenyl moiety.

- Impact: Functions as a peptide coupling reagent with superior racemization suppression compared to HOBt/DIC. The cyano group stabilizes the active intermediate .

Physicochemical and Spectral Comparisons

Melting Points and Solubility

- Ethyl 2-cyano-2-(4-phenoxyphenyl)acetate: Expected higher melting point (>100°C) due to aromatic stacking, though exact data are unavailable.

- Ethyl 2-(4-aminophenoxy)acetate: Melts at 56–58°C, illustrating how electron-donating groups (e.g., -NH₂) reduce crystalline packing efficiency .

Spectroscopic Data

- ¹H NMR: The phenoxyphenyl group in the target compound would show aromatic protons downfield-shifted (δ ~6.5–7.5 ppm) compared to methoxy-substituted analogs (δ ~6.2–6.8 ppm) .

- IR: A strong nitrile stretch (~2240 cm⁻¹) is characteristic, absent in non-cyano analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.